molecular formula C20H20ClN3O3S B3412607 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 933210-38-9

4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3412607
CAS No.: 933210-38-9
M. Wt: 417.9 g/mol
InChI Key: PZTLVKFWIXVICV-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a benzene-sulfonamide core substituted with chloro (Cl) and methyl (CH₃) groups at positions 4, 2, and 3. The sulfonamide nitrogen is linked to a phenyl ring bearing a 6-ethoxypyridazine moiety at position 3 .

Properties

IUPAC Name

4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-4-27-20-9-8-18(22-23-20)15-6-5-7-16(12-15)24-28(25,26)19-11-13(2)17(21)10-14(19)3/h5-12,24H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTLVKFWIXVICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyridazine Moiety: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

    Chlorination and Sulfonation: The benzene ring is chlorinated using chlorinating agents such as thionyl chloride or sulfuryl chloride. Sulfonation is carried out using sulfonating agents like chlorosulfonic acid.

    Coupling Reactions: The final step involves coupling the pyridazine moiety with the chlorinated and sulfonated benzene ring using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly affecting the sulfonamide group and the aromatic rings.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various metabolic pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Sulfonamide Chemistry

(a) N-[3-(6-Ethoxypyridazin-3-yl)Phenyl]Benzenesulfonamide (G619-0247)
  • Molecular Formula : C₁₈H₁₇N₃O₃S
  • Molecular Weight : 355.41 g/mol
  • Key Differences :
    • Lacks chloro and dimethyl substituents on the benzene ring.
    • Reduced steric bulk and electron-withdrawing effects compared to the target compound.
  • Implications :
    • Lower molecular weight may improve solubility but reduce target-binding affinity due to diminished hydrophobic interactions .
(b) 4-Chloro-2,5-Dimethyl-N-{3-[6-(Pyrrolidin-1-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide
  • Key Differences: Pyridazine ring substituted with pyrrolidin-1-yl instead of ethoxy.
  • Implications :
    • Increased polarity may affect blood-brain barrier penetration compared to the ethoxy variant .
(c) BMS-299897 (γ-Secretase Inhibitor)
  • Structure : Features a chloro-substituted sulfonamide with a difluorophenyl group.
  • Key Differences: Bulky fluorophenyl and butanoic acid substituents.
  • Implications :
    • Carboxylic acid moiety enables ionic interactions with enzymatic active sites, a feature absent in the target compound .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Properties of Sulfonamide Derivatives

Compound Name Molecular Weight Key Substituents Potential Applications
Target Compound 417.91 Cl, CH₃, ethoxypyridazine Enzyme inhibition, CNS targets
G619-0247 355.41 Ethoxypyridazine Lead compound optimization
Pyrrolidinyl Analog () ~420 (estimated) Cl, CH₃, pyrrolidinylpyridazine Targeted drug delivery
Flusulfamide (Pesticide, ) 414.79 Cl, CF₃, nitro group Agricultural fungicide

Key Observations :

  • Electron-Withdrawing Groups : The chloro and trifluoromethyl (CF₃) groups in flusulfamide enhance stability but reduce metabolic flexibility compared to the target compound’s ethoxy group .
  • Bioactivity : Ethoxy and pyrrolidinyl groups in the analogs suggest divergent binding modes—ethoxy may favor hydrophobic pockets, while pyrrolidinyl could engage in hydrogen bonding .

Functional Group Impact on Drug-Likeness

  • Chloro vs. Nitro Groups :
    • Chloro (target compound) provides moderate electron withdrawal without the mutagenic risk associated with nitro groups (e.g., in flusulfamide) .
  • Ethoxy vs. Morpholino (): Ethoxy improves metabolic stability compared to morpholino, which may undergo oxidative degradation .

Biological Activity

4-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN3O3SC_{20}H_{20}ClN_{3}O_{3}S with a molecular weight of approximately 417.9 g/mol . The compound features a sulfonamide group, which is significant in medicinal chemistry for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. Studies suggest that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Activity : The presence of the pyridazine moiety may contribute to anticancer properties. Pyridazine derivatives have been reported to show cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating specific biochemical pathways critical in disease processes.

The mechanism underlying the biological activity of this compound involves its interaction with molecular targets such as enzymes and receptors. For instance:

  • Folate Synthesis Inhibition : Similar to other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, leading to decreased folate synthesis in bacteria.
  • Cell Cycle Modulation : Some studies suggest that pyridazine derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antibacterial Activity : A study evaluating sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for this compound as a new antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : In vitro assays have shown that pyridazine-containing compounds exhibit selective cytotoxicity towards various cancer cell lines, suggesting that modifications in the structure can enhance anticancer activity .
  • Inhibition of Enzymatic Activity : Research indicates that certain structural features in sulfonamides enhance their ability to inhibit key enzymes involved in metabolic pathways related to cancer and infectious diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionModulation of metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

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